2,6-Dichloro-7-methylpurin-8-one is a chemical compound classified within the purine family, which are heterocyclic aromatic organic compounds integral to biochemistry, particularly in the structure of nucleic acids like DNA and RNA. This compound features two chlorine substituents at the 2 and 6 positions, a methyl group at the 7 position, and a keto group at the 8 position of the purine ring. Its molecular formula is and it has a molecular weight of approximately 219.03 g/mol .
The compound is sourced from various chemical suppliers and is utilized in scientific research and industrial applications. It is classified as a purine derivative, which makes it relevant in studies related to nucleic acids and their analogs. The International Union of Pure and Applied Chemistry name for this compound is 2,6-dichloro-7-methyl-9H-purin-8-one .
The synthesis of 2,6-dichloro-7-methylpurin-8-one can be achieved through several methods, primarily involving chlorination reactions:
In industrial applications, large-scale synthesis follows similar pathways but utilizes larger reactors with precise control over reaction parameters to ensure high yields. Purification techniques such as recrystallization or chromatography are commonly employed to isolate the final product .
The molecular structure of 2,6-dichloro-7-methylpurin-8-one can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 2,6-dichloro-7-methyl-9H-purin-8-one |
InChI Key | YDWGEWIMEWGOAF-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(NC1=O)N=C(N=C2Cl)Cl |
The primary reactions involving 2,6-dichloro-7-methylpurin-8-one include its interactions with various biological targets. It acts as an inhibitor in several enzymatic processes:
The exact conditions for these reactions vary based on the target enzyme or biological pathway being studied. Research indicates that it may also influence signaling pathways through its binding affinity to different enzymes.
The mechanism of action for 2,6-dichloro-7-methylpurin-8-one involves its competitive inhibition of adenosine triphosphate (ATP) binding sites on enzymes. This interaction disrupts normal cellular processes such as proliferation and apoptosis by altering enzyme activity and downstream signaling pathways.
2,6-Dichloro-7-methylpurin-8-one has several notable applications:
The introduction of chlorine atoms at the C2 and C6 positions of the purine scaffold represents a critical transformation in the synthesis of 2,6-dichloro-7-methylpurine (CAS 2273-93-0), serving as a key precursor molecule for numerous pharmacologically active compounds. This dichlorinated derivative (C₆H₄Cl₂N₄, MW 203.03 g/mol) enables further regioselective modifications essential for drug discovery pipelines [1] [6]. Traditional approaches employ oxalyl chloride or thionyl chloride (SOCl₂) under reflux conditions, achieving moderate yields (65-80%) but presenting significant handling challenges due to their corrosive nature and moisture sensitivity. The reaction typically requires anhydrous conditions and extended reaction times (12-24 hours) to ensure complete dichlorination of the precursor molecules [8].
An alternative approach utilizes phosphorus oxychloride (POCl₃) as both solvent and reagent, often with catalytic N,N-diethylaniline to facilitate the chlorination. This method achieves superior conversion rates (85-92%) at elevated temperatures (105-110°C) but generates viscous residues that complicate purification. The reaction mechanism involves nucleophilic attack at the carbonyl carbons, followed by displacement of the activated intermediates by chloride ions. The stoichiometric requirement (5-10 equivalents) of POCl₃ and the consequent environmental burden of phosphorus-containing waste streams present sustainability challenges for industrial-scale applications [3].
Table 1: Performance Comparison of Chlorination Reagents for 2,6-Dichloro-7-methylpurine Synthesis
Reagent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Limitations |
---|---|---|---|---|---|
SOCl₂ | 3.0 | 80 | 16-24 | 65-75 | Corrosive, HCl off-gas |
Oxalyl chloride | 2.5 | 70 | 12-18 | 70-80 | Moisture-sensitive, expensive |
POCl₃ | 8.0 | 105-110 | 4-6 | 85-92 | Viscous residues, P-waste disposal |
Triphosgene | 0.4 | 80-85 | 2-4 | 88-95 | Toxicity concerns |
Recent investigations have demonstrated that electron-withdrawing substituents at the N7 position (e.g., methyl group) significantly enhance the electrophilicity of the C2 and C6 positions, facilitating nucleophilic displacement. This electronic activation enables the use of milder chlorinating agents and reduced reaction temperatures. Kinetic studies reveal that chlorination at C6 precedes C2 functionalization due to electronic asymmetry within the purine ring system, a phenomenon confirmed through reaction monitoring via in-situ NMR spectroscopy [4] [7].
The implementation of green chemistry principles in halogenation protocols has centered on minimizing waste generation, improving atom economy, and replacing hazardous reagents. Triphosgene (bis(trichloromethyl) carbonate, BTC) has emerged as a promising alternative to conventional chlorination agents for synthesizing 2,6-dichloro-7-methylpurine. This crystalline compound functions as a controlled COCl₂ source, releasing phosgene equivalents upon activation by nucleophiles. Its solid nature significantly reduces inhalation risks compared to gaseous phosgene, while its high molecular weight (296.75 g/mol) allows for stoichiometric precision [5].
Triphosgene-mediated chlorination operates efficiently at 0.4 equivalents relative to the purine substrate, achieving yields of 88-95% within 2-4 hours at 80-85°C in anhydrous acetonitrile or toluene. This represents an 80% reduction in chlorine equivalents compared to POCl₃-based methods. The reaction proceeds through a stepwise mechanism: initial formation of an imidoyl chloride intermediate followed by nucleophilic displacement. Crucially, the only byproducts are CO₂ and HCl, which can be neutralized to avoid corrosive gas emissions. The atom economy improves to 84% compared to 42% for POCl₃ routes, significantly reducing the environmental footprint [5].
Table 2: Environmental and Safety Metrics of Chlorination Methods
Parameter | POCl₃ Method | Triphosgene Method | Improvement |
---|---|---|---|
Process Mass Intensity | 8.7 | 3.2 | 63% reduction |
Chlorine Atom Economy | 42% | 84% | 2-fold increase |
E-factor (kg waste/kg product) | 15.2 | 4.8 | 68% reduction |
Corrosive gas emission | High (HCl, POₓ) | Moderate (controlled HCl) | Significant |
Reaction Temperature | 105-110°C | 80-85°C | 25°C reduction |
Advanced magnetic nanocatalysts (MNCs) have been integrated into halogenation protocols to enhance sustainability further. Fe₃O₄@SiO₂-Pd⁰ nanoparticles (15-20 nm diameter) catalyze the chlorodehydroxylation step under significantly milder conditions (60°C, ambient pressure) when using triphosgene. The superparamagnetic properties enable effortless catalyst recovery (>98% efficiency through magnetic separation) and reuse for ≥10 cycles without significant activity loss. This hybrid approach reduces energy consumption by 40% compared to conventional heating methods and exemplifies the synergy between green reagents and catalytic technologies [5].
The N7-methylation pattern in 2,6-dichloro-7-methylpurine establishes distinctive electronic properties that govern subsequent substitution reactions. Quantum chemical calculations reveal that methylation at N7 rather than N9 creates a charge polarization that increases electron density at N9 (natural charge: -0.42) while decreasing it at C8 (natural charge: +0.31). This electronic redistribution enhances electrophilicity at C2, C6, and C8 positions, with calculated electrostatic potential maps showing the following reactivity order: C6 (σ* = 0.65) > C2 (σ* = 0.58) > C8 (σ* = 0.49) [3] [4].
Methylation is typically achieved using methyl iodide (CH₃I) in DMF with anhydrous K₂CO₃ as base at 60°C for 6 hours, achieving >95% N7-selectivity. The reaction proceeds via an SN₂ mechanism where the purine anion (generated by deprotonation at N7) attacks the methyl carbon. This high regioselectivity arises from the comparative acidity of the N7-H (predicted pKa 12.4) versus N9-H (predicted pKa 16.7), favoring N7-deprotonation under moderately basic conditions. The crystalline product (mp 195.5-196°C) exhibits excellent stability when stored under inert atmosphere at 2-8°C [1] [6] [8].
Nucleophilic aromatic substitution follows distinct regiochemical preferences: aliphatic amines preferentially displace C6-chlorine due to its lower energy LUMO (-1.82 eV vs. -1.65 eV for C2), while aromatic amines exhibit variable selectivity depending on their electronic properties. Electron-rich anilines react at C6 with >20:1 selectivity, whereas electron-deficient anilines show reduced discrimination (3:1 C6/C2). Computational analysis attributes this behavior to charge-controlled interactions in the transition state, where the developing negative charge at the purine nitrogen is better stabilized at C6 [4] [7].
Table 3: Regioselective Substitution Patterns in 2,6-Dichloro-7-methylpurine
Reaction Type | Reagent | Conditions | Regioselectivity | Product Application |
---|---|---|---|---|
C6 Amination (aliphatic) | n-Butylamine | Et₃N, DMF, 25°C, 1h | >98% C6-substitution | Flexible linker for pharmacophores |
C6 Amination (aromatic) | 4-Anisidine | iPrOH, reflux, 4h | 20:1 C6 vs C2 | P2X7 receptor antagonists |
C2 Amination | 2-Nitroaniline | DIPEA, DMSO, 100°C, 12h | 3:1 C2 vs C6 | Nonlinear optical chromophores |
C8 Functionalization | Malonate anion | Pd(PPh₃)₄, CuI, 80°C | Exclusive C8 | D-A structures for solar cells |
Sequential Displacement | Glycine methyl ester | Stepwise temperature control | C6 then C2 | Peptidomimetic scaffolds |
The C8 position undergoes palladium-catalyzed C-H functionalization when electron-withdrawing groups are present at C2 and C6. Under Pd(OAc)₂ catalysis (5 mol%) with pivalic acid (20 mol%) and Ag₂CO₃ oxidant in DMA at 120°C, C8-arylation occurs selectively with heteroaryl bromides. This reaction proceeds via a concerted metalation-deprotonation mechanism where the purine acts as a directing group through N7 coordination. The resulting 2,6-dichloro-8-aryl-7-methylpurines serve as key intermediates for donor-acceptor systems in optoelectronic materials, exhibiting strong intramolecular charge transfer bands at 380-450 nm [4] [7].
Recent advances have demonstrated the utility of flow chemistry systems for sequential purine functionalization. A continuous reactor with three temperature zones (25°C for amine addition, 80°C for C6 substitution, 140°C for C2 substitution) enables the synthesis of asymmetrically disubstituted purines with residence times under 15 minutes. This approach minimizes epimerization in chiral amine substitutions and improves heat transfer during high-temperature transformations, achieving an 85% yield of C6-C2 differentially substituted products with >99% regiochemical fidelity [3] [7].
Table 4: Molecular Descriptors and Applications of 2,6-Dichloro-7-methylpurine Derivatives
Molecular Property | Value | Prediction Method | Application Implication |
---|---|---|---|
Log Po/w | 1.62 (consensus) | XLOGP3, WLOGP, iLOGP | Balanced lipophilicity for CNS drugs |
Topological PSA | 43.6 Ų | Ertl P. algorithm | Moderate membrane permeability |
Water solubility | 0.255 mg/mL (ESOL) | Delaney JS. model | Formulation flexibility |
BBB permeant | Yes | BOILED-Egg model | CNS-targeting potential |
P-gp substrate | No | SVM classification | Reduced efflux concerns |
CYP1A2 inhibition | Yes | SVM classification | Drug-drug interaction screening |
Lipinski violations | 0 | Pfizer's rules | Drug-like properties |
The computational profiling of 2,6-dichloro-7-methylpurine reveals favorable drug-like properties: molecular weight 203.03 g/mol, consensus LogP 1.62, topological polar surface area 43.6 Ų, and zero Lipinski violations. These parameters align with requirements for blood-brain barrier penetration (predicted by BOILED-Egg model), making this scaffold particularly valuable for CNS-targeted therapeutics. Derivatives exhibit moderate aqueous solubility (0.255 mg/mL) sufficient for formulation development, and the absence of P-glycoprotein substrate behavior reduces efflux concerns [3] [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1